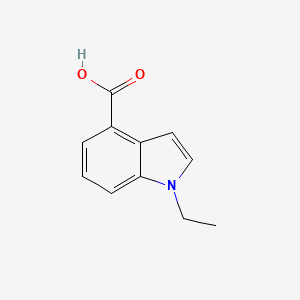
1-乙基-1H-吲哚-4-羧酸
描述
“1-ethyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 816449-04-4. Its molecular weight is 189.21 . It has a linear formula of C11H11NO2 .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-ethyl-1H-indole-4-carboxylic acid”, has been a subject of interest in recent years due to their significant role in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for “1-ethyl-1H-indole-4-carboxylic acid” is 1S/C11H11NO2/c1-2-12-7-6-8-9 (11 (13)14)4-3-5-10 (8)12/h3-7H,2H2,1H3, (H,13,14) and the InChI key is FJYNRASKRRGIKZ-UHFFFAOYSA-N .科学研究应用
合成和衍生物
1-乙基-1H-吲哚-4-羧酸在各种化合物合成中起着重要作用。其衍生物,如乙基吲哚-2-羧酸酯,已被用于简便的合成方法。例如,Pete、Szöllösy和Szokol(2006)描述了使用涉及乙氧羰基-1H-吲哚甲磺酸的转化过程合成甲酰-1H-吲哚-2-羧酸酯(Pete, Szöllösy, & Szokol, 2006)。同样,吲哚衍生物已从海绵中合成,如Wen-han(2007)所记录的,表明该化合物在天然产物化学中的重要性(Wen-han, 2007)。
生物学研究
在生物学和自然医学领域,1-乙基-1H-吲哚-4-羧酸的衍生物已从海绵等自然来源中分离出来。Abdjul等人(2015)在海绵中鉴定了这类衍生物,标志着它们首次在自然界中的发现。这一发现强调了该化合物在生物学研究和潜在药理应用中的相关性(Abdjul et al., 2015)。
化学性质和反应
1-乙基-1H-吲哚-4-羧酸及其衍生物的化学性质一直是研究的课题。Mutulis等人(2008)探讨了吲哚衍生物的寡聚化,包括吲哚-5-羧酸,揭示了它们的化学行为和在材料科学中的潜在应用(Mutulis et al., 2008)。
在材料科学中的应用
此外,该化合物在材料科学应用中显示出潜力。Rossi等人(2006)讨论了吲哚-1-羧酸乙酯,一种相关化合物,在钯催化偶联反应中的应用,表明其在合成各种吲哚衍生物中的实用性(Rossi et al., 2006)。
安全和危害
作用机制
Target of Action
1-Ethyl-1H-indole-4-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . .
Result of Action
The molecular and cellular effects of 1-Ethyl-1H-indole-4-carboxylic acid’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells, among others .
生化分析
Biochemical Properties
1-ethyl-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-ethyl-1H-indole-4-carboxylic acid, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
1-ethyl-1H-indole-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-ethyl-1H-indole-4-carboxylic acid involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-1H-indole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained modulation of cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-ethyl-1H-indole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-ethyl-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-ethyl-1H-indole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their distribution within the body .
Subcellular Localization
1-ethyl-1H-indole-4-carboxylic acid can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the nucleus or mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
1-ethylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNRASKRRGIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
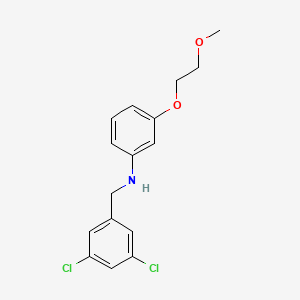
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)


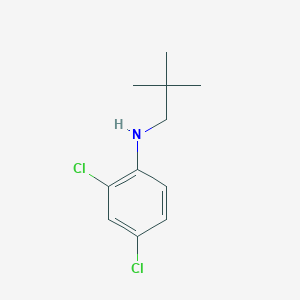
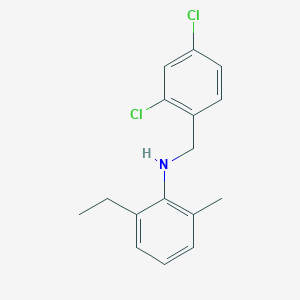
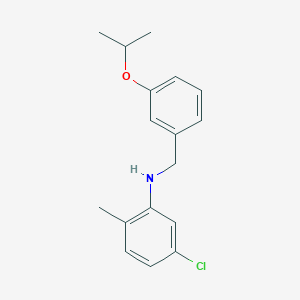
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
